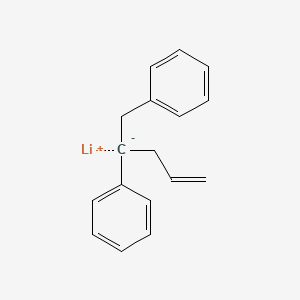
lithium;1-phenylpent-4-en-2-ylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1-phenylpent-4-en-2-ylbenzene is an organometallic compound that features a lithium atom bonded to a phenyl group and a pentenylbenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-phenylpent-4-en-2-ylbenzene typically involves the reaction of a phenyl halide with lithium metal. This process can be represented by the following reaction: [ \text{X-Ph} + 2\text{Li} \rightarrow \text{Ph-Li} + \text{LiX} ] where X represents a halogen such as bromine or chlorine . Another method involves a metal-halogen exchange reaction: [ \text{n-BuLi} + \text{X-Ph} \rightarrow \text{n-BuX} + \text{Ph-Li} ] These reactions are usually carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are conducted in specialized reactors that ensure the exclusion of air and moisture. The use of automated systems for the addition of reagents and control of reaction conditions helps in achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;1-phenylpent-4-en-2-ylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where the lithium atom can be replaced by other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Electrophiles: Such as bromine (Br₂) or chlorine (Cl₂) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce various substituted benzene derivatives.
Applications De Recherche Scientifique
Lithium;1-phenylpent-4-en-2-ylbenzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of lithium;1-phenylpent-4-en-2-ylbenzene involves its interaction with various molecular targets and pathways. The lithium atom can participate in nucleophilic addition and substitution reactions, facilitating the formation of new chemical bonds. The phenyl and pentenylbenzene moieties contribute to the compound’s reactivity and stability, allowing it to engage in a wide range of chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to lithium;1-phenylpent-4-en-2-ylbenzene include:
Phenyllithium: An organolithium compound with a similar structure but without the pentenylbenzene moiety.
Phenylmagnesium bromide: A Grignard reagent with similar reactivity but different metal center.
Uniqueness
This compound is unique due to the presence of both lithium and the pentenylbenzene moiety, which imparts distinct reactivity and stability compared to other organometallic compounds. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
62901-78-4 |
|---|---|
Formule moléculaire |
C17H17Li |
Poids moléculaire |
228.3 g/mol |
Nom IUPAC |
lithium;1-phenylpent-4-en-2-ylbenzene |
InChI |
InChI=1S/C17H17.Li/c1-2-9-17(16-12-7-4-8-13-16)14-15-10-5-3-6-11-15;/h2-8,10-13H,1,9,14H2;/q-1;+1 |
Clé InChI |
MLDDGVDANWPTMH-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C=CC[C-](CC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















